molecular formula C16H23N3O4 B2573180 1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894027-07-7

1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2573180
CAS No.: 894027-07-7
M. Wt: 321.377
InChI Key: WJVWWFMRJVWPMP-UHFFFAOYSA-N
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Description

1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a unique structure that includes a hydroxybutyl group, a methoxyphenyl group, and a pyrrolidinyl urea moiety, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the hydroxybutyl intermediate: This can be achieved through the reaction of butan-2-ol with appropriate reagents under controlled conditions.

    Synthesis of the methoxyphenyl pyrrolidinone: This step involves the reaction of 4-methoxyphenylamine with a suitable pyrrolidinone precursor.

    Coupling of intermediates: The final step involves the coupling of the hydroxybutyl intermediate with the methoxyphenyl pyrrolidinone to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent, an analgesic, or a treatment for specific diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be compared with other similar compounds, such as:

    1-(1-Hydroxybutan-2-yl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea: This compound lacks the methoxy group, which may result in different chemical properties and biological activities.

    1-(1-Hydroxybutan-2-yl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-hydroxybutan-2-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-3-11(10-20)17-16(22)18-12-8-15(21)19(9-12)13-4-6-14(23-2)7-5-13/h4-7,11-12,20H,3,8-10H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVWWFMRJVWPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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